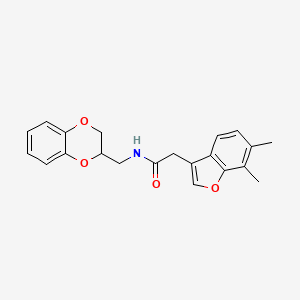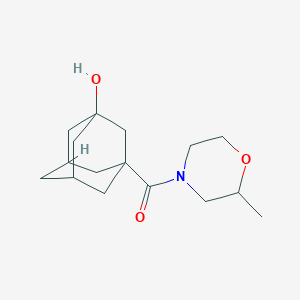![molecular formula C14H16N2O2 B7566074 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as POM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. POM is a heterocyclic compound that contains both a morpholine and an oxazole ring. Its unique structure makes it a promising candidate for use as a pharmaceutical intermediate, as well as in the field of organic synthesis.
作用機序
The mechanism of action of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains.
実験室実験の利点と制限
One of the main advantages of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its versatility as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a valuable tool for organic chemists. However, one limitation of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several potential future directions for research involving 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine. One area of interest is the development of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine-based compounds for use as anticancer agents. Another potential direction is the synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine derivatives with improved solubility and bioavailability. Additionally, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine could be used as a tool for the development of new synthetic methods and the synthesis of complex natural products.
合成法
The synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves a multi-step process that requires the use of several reagents and solvents. One of the most common methods for synthesizing 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves the reaction of 2-phenyl-4-chloromethyl oxazole with morpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. In medicinal chemistry, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
In the field of organic synthesis, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been used as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a versatile tool for organic chemists.
特性
IUPAC Name |
4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKORVVGIGIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)


![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)
![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)